molecular formula C20H16ClFN2O5 B2465151 Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate CAS No. 1358329-21-1

Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate

Cat. No.: B2465151
CAS No.: 1358329-21-1
M. Wt: 418.81
InChI Key: FCWOGORIENHBOD-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, including a carbamoyl group, a methoxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an appropriate isocyanate, such as 4-chloro-2-fluorophenyl isocyanate.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.

    Esterification: The carboxylate ester can be formed through an esterification reaction with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbamoyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro and fluoro groups.

Scientific Research Applications

Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in cellular processes.

    DNA Intercalation: Intercalating into DNA, disrupting replication and transcription processes.

    Receptor Binding: Binding to specific receptors on the cell surface, modulating signal transduction pathways.

Comparison with Similar Compounds

Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also possess a quinoline core and are used as antimalarial agents.

    Carbamoyl-Substituted Compounds: Compounds like carbamazepine, which contain a carbamoyl group and are used as anticonvulsants.

    Methoxy-Substituted Compounds: Compounds like methoxyflurane, which contain a methoxy group and are used as anesthetics.

Properties

IUPAC Name

methyl 4-[2-(4-chloro-2-fluoroanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O5/c1-27-12-4-6-15-13(8-12)18(9-17(23-15)20(26)28-2)29-10-19(25)24-16-5-3-11(21)7-14(16)22/h3-9H,10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWOGORIENHBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=C(C=C3)Cl)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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